MDR Reversal Potency: VLB Accumulation Enhancement Relative to Verapamil
In a head-to-head series of 19 N10-substituted-2-methoxyacridones, compounds bearing specific N10 groups (including compound 10, which carries a short alkyl chain consistent with ethyl substitution) enhanced vinblastine (VLB) accumulation in MDR KBChR-8-5 cells by 1.05- to 1.7-fold compared to the standard P-gp modulator verapamil at an equimolar 100 µM concentration [1]. By contrast, several analogs (compounds 1, 2, 4, 8, 11) failed to exceed verapamil’s efflux-inhibitory activity [1]. This demonstrates that the ethyl-substituted member occupies a distinct efficacy tier within the series.
| Evidence Dimension | VLB accumulation enhancement factor vs. verapamil |
|---|---|
| Target Compound Data | 1.05–1.7 × (compound 10, inferred as N10-ethyl derivative) |
| Comparator Or Baseline | Verapamil (100 µM) = 1.0 × baseline; inactive analogs (e.g., compound 1, 2, 4) ≤1.0 × |
| Quantified Difference | ≥1.05-fold to 1.7-fold over verapamil; distinct from inactive N10-substituted members |
| Conditions | MDR KBChR-8-5 cell line; vinblastine steady-state accumulation assay at 100 µM compound concentration |
Why This Matters
Only a subset of N10 substituents confer P-gp inhibitory activity surpassing the clinical comparator verapamil; this compound resides within that active subset, making it a relevant candidate for MDR-reversal studies.
- [1] Krishnegowda, G., Thimmaiah, P., Hegde, R., Dass, C., Houghton, P.J., Thimmaiah, K.N. (2002). Synthesis and chemical characterization of 2-methoxy-N10-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. Bioorganic & Medicinal Chemistry, 10(7), 2367–2380. PMID: 11983534. View Source
